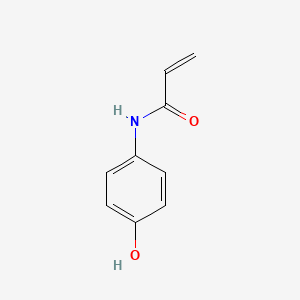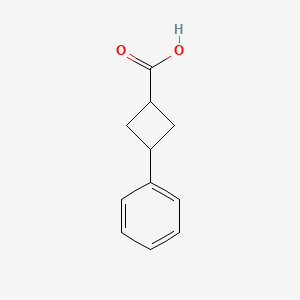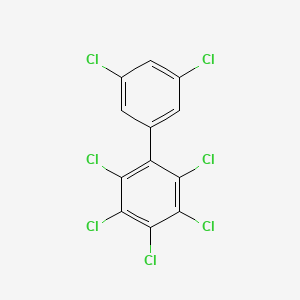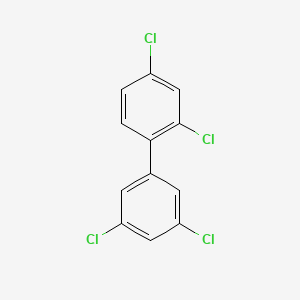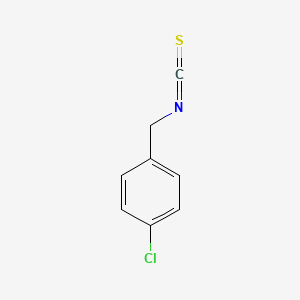
Isotiocianato de 4-clorobencilo
Descripción general
Descripción
4-Chlorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 . It is derived from glucosinolates, which are abundant in Brassicaceae or Cruciferae crops .
Synthesis Analysis
Isothiocyanates, including 4-Chlorobenzyl isothiocyanate, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . This reaction is carried out under the protection of nitrogen and mild conditions. The yields of some products could be more than 90% .
Molecular Structure Analysis
The linear formula of 4-Chlorobenzyl isothiocyanate is C8H6ClNS . The structure of isothiocyanates depends on the types of their substrates – glucosinolates that have three different types according to their structure: aliphatic, terpenoids, and aromatic compounds .
Chemical Reactions Analysis
Isothiocyanates, including 4-Chlorobenzyl isothiocyanate, are thought to be responsible for the chemoprotective actions conferred by higher cruciferous vegetable intake . They exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis .
Physical And Chemical Properties Analysis
4-Chlorobenzyl isothiocyanate has a molecular weight of 183.66 . More detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Estabilidad en condiciones que imitan la hidrodestilación
El Isotiocianato de 4-clorobencilo se ha estudiado por su estabilidad en condiciones que imitan la hidrodestilación . Esto es importante en la preparación de aceites esenciales, donde se espera que el compuesto sufra una degradación hidrolítica parcial .
Propiedades antimicrobianas
Los isotiocianatos, incluido el this compound, exhiben propiedades antimicrobianas . Esto los hace valiosos en el desarrollo de nuevos agentes antimicrobianos.
Propiedades antiinflamatorias
Los isotiocianatos también tienen propiedades antiinflamatorias . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades inflamatorias.
Propiedades anticancerígenas
Otra aplicación significativa de los isotiocianatos está en la investigación del cáncer, donde han demostrado propiedades anticancerígenas . Podrían utilizarse potencialmente en el desarrollo de nuevas terapias contra el cáncer.
Química sintética
En química sintética, los isotiocianatos sirven como plataformas valiosas para transformaciones versátiles . Esto significa que se pueden usar para crear una amplia variedad de otros compuestos.
Investigación y desarrollo
El this compound se utiliza en investigación y desarrollo y está disponible en proveedores de productos químicos científicos . Esto sugiere su uso en una variedad de aplicaciones de laboratorio.
Mecanismo De Acción
Target of Action
4-Chlorobenzyl isothiocyanate, like other isothiocyanates, governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The compound interacts with its targets primarily through its isothiocyanate moiety (–NCS). This moiety is highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This reactivity allows 4-Chlorobenzyl isothiocyanate to modulate a large number of cancer-related targets or pathways .
Biochemical Pathways
4-Chlorobenzyl isothiocyanate affects various biochemical pathways. It can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis .
Pharmacokinetics
Inside the body, isothiocyanates like 4-Chlorobenzyl isothiocyanate are metabolized by the mercapturic acid pathway. This includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation . These processes affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 4-Chlorobenzyl isothiocyanate’s action are diverse. Its ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis results in well-defined indirect antioxidant and antitumor properties . It has been suggested that some health-promoting effects might be connected rather with their indirect antioxidant mechanism of action .
Action Environment
The action, efficacy, and stability of 4-Chlorobenzyl isothiocyanate can be influenced by various environmental factors. For instance, the pH and the presence of certain cofactors can affect the formation of isothiocyanates during the enzymatic hydrolysis of glucosinolates . Furthermore, the compound’s reactivity can be influenced by the presence of reactive oxygen species and model radicals used in common antioxidant assays .
Safety and Hazards
Direcciones Futuras
While there is a significant amount of research on isothiocyanates, including 4-Chlorobenzyl isothiocyanate, there are still areas that need further investigation. These include the effects of dose, duration of exposure, and specificity of different isothiocyanates . Additionally, the potential for industrial production of some complicated isothiocyanates is a topic of interest .
Análisis Bioquímico
Biochemical Properties
4-Chlorobenzyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . Additionally, 4-Chlorobenzyl isothiocyanate can induce the expression of phase II detoxification enzymes through the activation of the Nrf2 pathway . This interaction enhances the body’s ability to detoxify and eliminate harmful substances.
Cellular Effects
The effects of 4-Chlorobenzyl isothiocyanate on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by modulating cell signaling pathways such as the Akt/NFκB pathway . Furthermore, 4-Chlorobenzyl isothiocyanate can influence gene expression by upregulating the expression of tumor suppressor genes and downregulating oncogenes . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 4-Chlorobenzyl isothiocyanate exerts its effects through several mechanisms. It can form covalent bonds with cysteine residues in proteins, leading to the inhibition or activation of these proteins . This compound also induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis . Additionally, 4-Chlorobenzyl isothiocyanate can modulate gene expression by affecting transcription factors such as Nrf2 and NFκB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorobenzyl isothiocyanate can change over time. This compound is relatively stable under neutral pH conditions but can degrade in acidic or basic environments . Long-term exposure to 4-Chlorobenzyl isothiocyanate has been shown to cause sustained activation of detoxification pathways and prolonged inhibition of cell proliferation in cancer cells . Its stability and efficacy can be influenced by factors such as temperature, light, and the presence of other chemicals.
Dosage Effects in Animal Models
The effects of 4-Chlorobenzyl isothiocyanate vary with different dosages in animal models. At low doses, it has been found to exert chemoprotective effects by inducing detoxification enzymes and inhibiting tumor growth . At high doses, 4-Chlorobenzyl isothiocyanate can cause toxicity, including liver damage and oxidative stress . The threshold for these adverse effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
4-Chlorobenzyl isothiocyanate is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and N-acetylation . This compound can also affect metabolic flux by inhibiting key enzymes in the glycolytic and pentose phosphate pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Chlorobenzyl isothiocyanate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 4-Chlorobenzyl isothiocyanate can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound can be influenced by factors such as its lipophilicity and the presence of other interacting molecules.
Subcellular Localization
The subcellular localization of 4-Chlorobenzyl isothiocyanate is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it induces oxidative stress and triggers apoptosis . The precise localization of 4-Chlorobenzyl isothiocyanate within the cell can determine its effectiveness in modulating cellular processes and pathways.
Propiedades
IUPAC Name |
1-chloro-4-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHXIHUIYSXZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190433 | |
| Record name | Benzene, 1-chloro-4-(isothiocyanatomethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3694-45-9 | |
| Record name | 1-Chloro-4-(isothiocyanatomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, p-chlorobenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-(isothiocyanatomethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 4-Chlorobenzyl isothiocyanate when subjected to hydrodistillation-mimicking conditions?
A: Unlike some substituted benzyl isothiocyanates that degrade to alcohols under hydrodistillation-mimicking conditions, 4-Chlorobenzyl isothiocyanate converts into the corresponding benzylamine, specifically 4-chlorobenzylamine. []
Q2: Has 4-Chlorobenzyl isothiocyanate been investigated for any pharmaceutical applications?
A: Yes, research has explored incorporating 4-Chlorobenzyl isothiocyanate into gelatin sponges for potential use as a fungistatic agent. [] Additionally, studies investigated the percutaneous absorption and penetration of 35S-labeled 4-Chlorobenzyl isothiocyanate in cattle skin, indicating its potential use in veterinary medicine. [, ]
Q3: How does the stability of 4-Chlorobenzyl isothiocyanate compare to other substituted benzyl isothiocyanates under hydrodistillation-mimicking conditions?
A: While some methoxy-substituted benzyl isothiocyanates, like 4-methoxybenzyl isothiocyanate, degrade to their corresponding alcohols under hydrodistillation-mimicking conditions, 4-Chlorobenzyl isothiocyanate demonstrates a different reaction pathway, converting into 4-chlorobenzylamine. This suggests the chlorine substituent influences the stability and reaction pathway compared to methoxy substituents. []
Q4: Are there any studies investigating the structure-activity relationship of 4-Chlorobenzyl isothiocyanate and its derivatives?
A: While no direct studies on 4-Chlorobenzyl isothiocyanate derivatives were found within the provided research, the varying degradation products observed for different substituted benzyl isothiocyanates in hydrodistillation-mimicking conditions suggest that the type and position of substituents on the benzene ring can significantly impact the molecule's reactivity and stability. [] Further research is needed to fully understand the structure-activity relationships.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Benzyloxy)carbonyl]norvaline](/img/structure/B1580583.png)
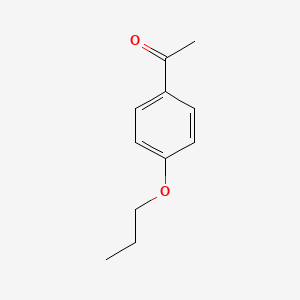

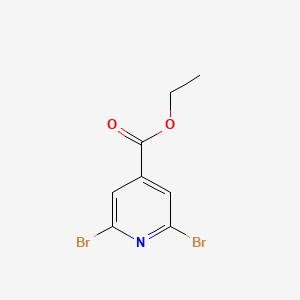
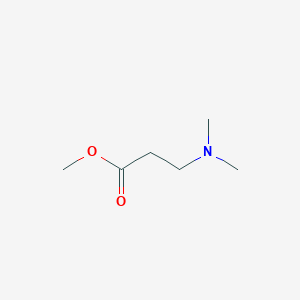
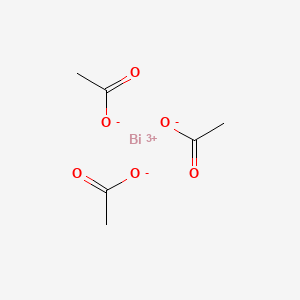
![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)

